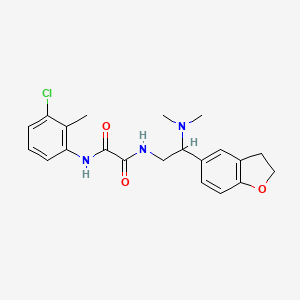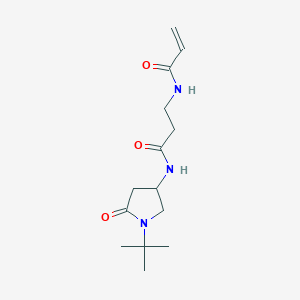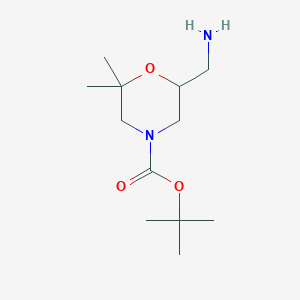
4-Imidazol-1-il-2-metoxianilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Imidazol-1-yl-2-methoxyaniline” is a compound with the CAS Number: 1021426-47-0 . It has a molecular weight of 189.22 and is a powder in its physical form . The IUPAC name for this compound is 4-(1H-imidazol-1-yl)-2-methoxyaniline .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “4-Imidazol-1-yl-2-methoxyaniline” is represented by the InChI code: 1S/C10H11N3O/c1-14-10-6-8 (2-3-9 (10)11)13-5-4-12-7-13/h2-7H,11H2,1H3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is a key component to functional molecules that are used in a variety of everyday applications . It shows both acidic and basic properties . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Physical And Chemical Properties Analysis
“4-Imidazol-1-yl-2-methoxyaniline” is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de imidazol se han investigado por su potencial antibacteriano. Los investigadores han sintetizado varios compuestos que contienen imidazol, incluido 4-Imidazol-1-il-2-metoxianilina, y han evaluado su eficacia contra cepas bacterianas. Estos compuestos pueden servir como candidatos prometedores para combatir infecciones bacterianas .
Propiedades Antioxidantes
Los estudios han explorado la actividad antioxidante de los derivados de imidazol. Se ha evaluado la capacidad de this compound para eliminar radicales libres. Su potencial antioxidante podría tener implicaciones en la prevención de enfermedades relacionadas con el estrés oxidativo .
Efectos Antiinflamatorios
Los compuestos basados en imidazol han demostrado propiedades antiinflamatorias. Los investigadores han investigado su impacto en las vías inflamatorias, y this compound podría contribuir a modular la inflamación .
Actividad Antitumoral
Ciertos derivados de imidazol exhiben efectos antitumorales. Si bien los estudios específicos sobre this compound son limitados, sus características estructurales sugieren posibles propiedades antitumorales. Se requiere más investigación para explorar este aspecto .
Potencial Antidiabético
Los compuestos que contienen imidazol se han estudiado por su actividad antidiabética. Aunque los datos sobre this compound son escasos, su estructura única puede contribuir a la regulación de la glucosa o la sensibilidad a la insulina .
Aplicaciones Antivirales
Los derivados de imidazol, incluido this compound, se han investigado por sus propiedades antivirales. Estos compuestos pueden inhibir la replicación o la entrada viral, lo que los hace relevantes en el contexto de las infecciones virales .
En resumen, this compound es prometedora en diversos campos, desde la acción antibacteriana hasta los posibles efectos antitumorales. La investigación y la exploración adicionales son esenciales para descubrir completamente sus aplicaciones terapéuticas.
Para obtener información más detallada, puede consultar los artículos de investigación originales . Si tiene alguna pregunta específica o necesita más información, no dude en preguntar!
Mecanismo De Acción
Target of Action
4-Imidazol-1-yl-2-methoxyaniline, an imidazole derivative, has been found to have a wide range of biological activities. Imidazole derivatives have been reported to exhibit excellent selectivity activity against Toxoplasma gondii versus host cells . This suggests that the primary targets of 4-Imidazol-1-yl-2-methoxyaniline could be the cellular components of T. gondii.
Mode of Action
Imidazole derivatives are known to interact with their targets and cause changes that restrict the growth ofT. gondii
Biochemical Pathways
Given its potential activity againstT. gondii, it may interfere with the life cycle of this parasite, affecting its ability to infect host cells and reproduce .
Pharmacokinetics
Imidazole compounds are generally known for their good tissue penetration and permeability , which could influence the bioavailability of 4-Imidazol-1-yl-2-methoxyaniline.
Result of Action
The result of the action of 4-Imidazol-1-yl-2-methoxyaniline is likely the inhibition of the growth of T. gondii, as suggested by studies on imidazole derivatives . This could lead to a decrease in the severity of toxoplasmosis in infected individuals.
Action Environment
The action, efficacy, and stability of 4-Imidazol-1-yl-2-methoxyaniline could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances could potentially interact with 4-Imidazol-1-yl-2-methoxyaniline, affecting its action.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
Análisis Bioquímico
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 4-Imidazol-1-yl-2-methoxyaniline in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Propiedades
IUPAC Name |
4-imidazol-1-yl-2-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-6-8(2-3-9(10)11)13-5-4-12-7-13/h2-7H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRYBXYOJFDWLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021426-47-0 |
Source


|
| Record name | 4-(1H-imidazol-1-yl)-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2412235.png)
![[(2S,3S,4S,5R,6S)-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B2412236.png)
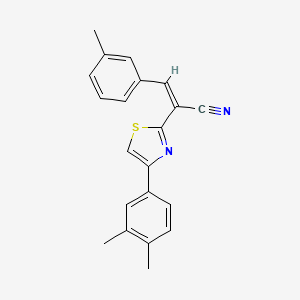
![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412242.png)
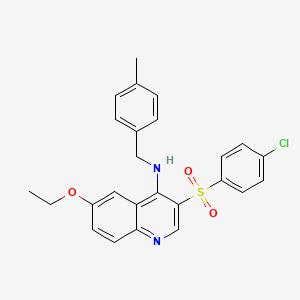
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2412244.png)
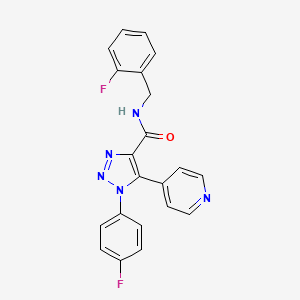
![N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide](/img/structure/B2412246.png)
![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)
